molecular formula C9H13BO2S B15200822 2,6-Dimethyl-4-(methylthio)phenylboronic Acid

2,6-Dimethyl-4-(methylthio)phenylboronic Acid

Cat. No.: B15200822
M. Wt: 196.08 g/mol
InChI Key: ZVEOWAXMICJJSX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(methylthio)phenylboronic Acid is an organoboron compound with the molecular formula C9H13BO2S. It is a boronic acid derivative that features a phenyl ring substituted with two methyl groups and a methylthio group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-(methylthio)phenylboronic Acid typically involves the reaction of 2,6-dimethyl-4-(methylthio)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(methylthio)phenylboronic Acid in Suzuki-Miyaura cross-coupling involves the following steps:

Comparison with Similar Compounds

Comparison: 2,6-Dimethyl-4-(methylthio)phenylboronic Acid is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a critical role .

Properties

Molecular Formula

C9H13BO2S

Molecular Weight

196.08 g/mol

IUPAC Name

(2,6-dimethyl-4-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C9H13BO2S/c1-6-4-8(13-3)5-7(2)9(6)10(11)12/h4-5,11-12H,1-3H3

InChI Key

ZVEOWAXMICJJSX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1C)SC)C)(O)O

Origin of Product

United States

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